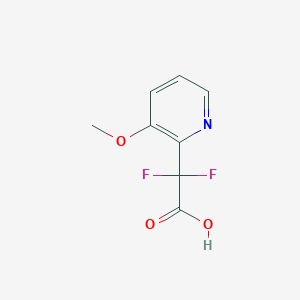

2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid

CAS No.: 1698403-23-4

Cat. No.: VC4955804

Molecular Formula: C8H7F2NO3

Molecular Weight: 203.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1698403-23-4 |

|---|---|

| Molecular Formula | C8H7F2NO3 |

| Molecular Weight | 203.145 |

| IUPAC Name | 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | NKYKIORINXXZON-UHFFFAOYSA-N |

| SMILES | COC1=C(N=CC=C1)C(C(=O)O)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid belongs to the class of fluorinated carboxylic acids, characterized by the presence of two fluorine atoms at the α-carbon and a 3-methoxypyridin-2-yl substituent. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol . The methoxy group at the 3-position of the pyridine ring and the difluoroacetic acid group create a steric and electronic profile that enhances interactions with biological targets.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1698403-23-4 | |

| Molecular Formula | C₈H₇F₂NO₃ | |

| Molecular Weight | 203.14 g/mol | |

| Appearance | White solid | |

| Purity | 98.5–100% | |

| Storage Condition | 2–8°C |

The infrared (IR) spectrum of the compound confirms its structural integrity, with characteristic absorption bands corresponding to the carboxylic acid (-COOH), C-F stretching, and methoxy (-OCH₃) groups .

Stereoelectronic Effects

The difluoro substitution at the α-carbon significantly alters the compound’s electronic properties. Fluorine’s high electronegativity increases the acidity of the carboxylic acid group (pKa ~1.5–2.5), enhancing its reactivity in esterification and amidation reactions . Concurrently, the methoxypyridine ring contributes π-π stacking capabilities and hydrogen-bonding potential, critical for binding to aromatic residues in enzyme active sites .

Synthesis and Manufacturing

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Methoxy-pyridine synthesis | Nitration, methoxylation |

| 2 | Acetic acid incorporation | Friedel-Crafts acylation |

| 3 | Fluorination | SF₄ or DAST in anhydrous DCM |

| 4 | Purification | Recrystallization or HPLC |

Industrial-scale production requires stringent control over reaction parameters to minimize byproducts, given the compound’s high purity specifications (98.5–100%) .

Applications in Pharmaceutical Development

Role as a Drug Intermediate

This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs) targeting:

-

Neurological Disorders: Modulating GABA receptors or monoamine oxidases .

-

Inflammatory Conditions: Inhibiting cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) .

Table 3: Therapeutic Targets and Mechanisms

| Target | Mechanism | Indication |

|---|---|---|

| GABA-A Receptor | Allosteric modulation | Anxiety, epilepsy |

| PDE4 | cAMP hydrolysis inhibition | Asthma, COPD |

| COX-2 | Prostaglandin suppression | Arthritis, pain |

Medicinal Chemistry Optimization

The difluoro group enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the methoxypyridine ring improves solubility and target affinity . For example, in PDE4 inhibitors, the methoxy group forms hydrogen bonds with glutamine residues, increasing potency .

Pharmacological Significance

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: Increases membrane permeability and bioavailability.

-

Methoxy Position: The 3-methoxy group optimizes steric interactions with hydrophobic enzyme pockets .

Future Research Directions

-

Synthetic Methodology: Developing catalytic fluorination techniques to reduce reliance on hazardous reagents.

-

Broad-Spectrum Bioactivity: Screening against emerging targets like SARS-CoV-2 main protease.

-

Toxicokinetics: Assessing long-term exposure risks in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume